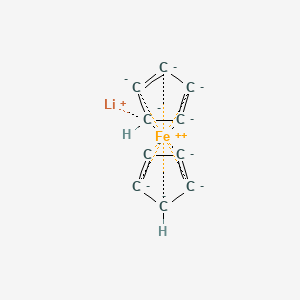
lithium;cyclopenta-1,3-diene;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
lithium;cyclopenta-1,3-diene;iron(2+) is an organometallic compound with the molecular formula C10FeLi. It is a derivative of ferrocene, where a lithium atom is bonded to the ferrocenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
lithium;cyclopenta-1,3-diene;iron(2+) can be synthesized through several methods. One common approach involves the reaction of ferrocene with lithium reagents. For example, the reaction of ferrocene with n-butyllithium in an inert atmosphere yields lithium, ferrocenyl-(8CI,9CI). The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of lithium, ferrocenyl-(8CI,9CI) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
lithium;cyclopenta-1,3-diene;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium derivatives.
Reduction: It can be reduced back to ferrocene under appropriate conditions.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various ferrocenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ferrocenium salts, substituted ferrocenes, and other organometallic derivatives. These products have diverse applications in catalysis, materials science, and medicinal chemistry .
Aplicaciones Científicas De Investigación
lithium;cyclopenta-1,3-diene;iron(2+) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organometallic compounds and as a catalyst in organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in drug delivery systems.
Industry: It is used in the development of advanced materials, including electrochemical sensors and conductive polymers
Mecanismo De Acción
The mechanism of action of lithium, ferrocenyl-(8CI,9CI) involves its ability to participate in redox reactions. The ferrocenyl group can undergo reversible oxidation and reduction, making it useful in various electrochemical applications. Additionally, the lithium atom can interact with other molecules, facilitating the formation of new compounds and materials .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium, ferrocenyl-(8CI,9CI) include other ferrocenyl derivatives such as:
Ferrocenium salts: Oxidized forms of ferrocene.
Substituted ferrocenes: Compounds where the hydrogen atoms on the cyclopentadienyl rings are replaced with other functional groups.
Ferrocene-based catalysts: Used in various catalytic processes
Uniqueness
lithium;cyclopenta-1,3-diene;iron(2+) is unique due to the presence of the lithium atom, which imparts distinct chemical properties and reactivity compared to other ferrocenyl derivatives. This uniqueness makes it valuable in specific applications, particularly in the fields of electrochemistry and materials science .
Propiedades
IUPAC Name |
lithium;cyclopenta-1,3-diene;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H.Fe.Li/c2*1-2-4-5-3-1;;/h2*1H;;/q2*-5;+2;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZDKCXBAJNJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2FeLi-7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315261 |
Source


|
| Record name | Lithium, ferrocenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271-15-4 |
Source


|
| Record name | Lithium, ferrocenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














